![molecular formula C12H13NO4 B14625081 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid CAS No. 58898-43-4](/img/structure/B14625081.png)
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid is an organic compound with the molecular formula C12H13NO4. It belongs to the class of quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with ethyl acetoacetate in the presence of a catalyst to form the quinoline core. This intermediate is then reacted with chloroacetic acid to introduce the propanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent-free conditions and green chemistry approaches, such as the use of eco-friendly catalysts, are also explored to make the process more sustainable .
化学反应分析
Types of Reactions
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways. These interactions lead to various biological effects, such as antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
- 2-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)acetic acid
- 4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol
Uniqueness
Compared to similar compounds, 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]propanoic acid has a unique propanoic acid moiety, which can influence its reactivity and biological activity. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development .
属性
CAS 编号 |
58898-43-4 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC 名称 |
3-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]propanoic acid |
InChI |
InChI=1S/C12H13NO4/c14-11-4-2-8-1-3-9(7-10(8)13-11)17-6-5-12(15)16/h1,3,7H,2,4-6H2,(H,13,14)(H,15,16) |
InChI 键 |
YIHRSPCXVSCGOP-UHFFFAOYSA-N |
规范 SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


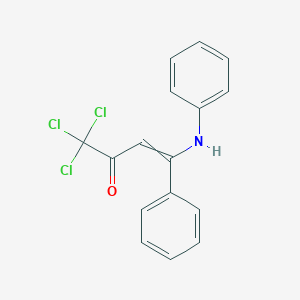
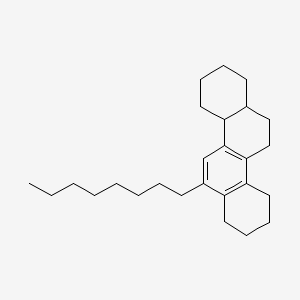
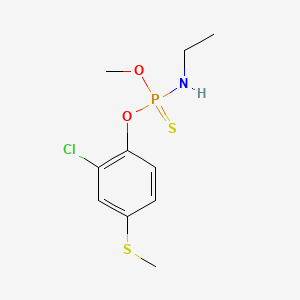
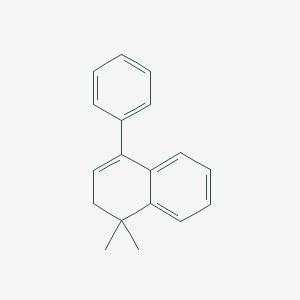

![2-[2-(Carboxymethoxy)anilino]benzoic acid](/img/structure/B14625038.png)
![6-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-3-(diethylamino)cyclohexa-2,4-dien-1-one](/img/structure/B14625043.png)




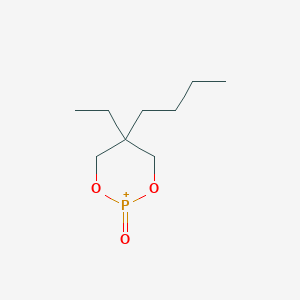
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-4-methoxy-](/img/structure/B14625087.png)
![2-Phenyl-7-(2H-tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B14625090.png)
